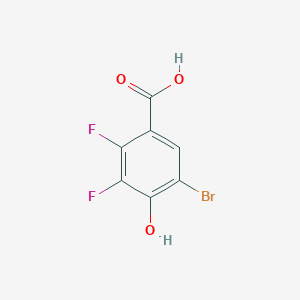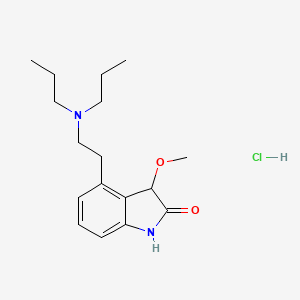
3-Methoxy Ropinirole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy Ropinirole Hydrochloride is a chemical compound with the molecular formula C17H26N2O2·HCl and a molecular weight of 326.86 g/mol . It is a derivative of Ropinirole, a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and Restless Legs Syndrome . The addition of a methoxy group at the third position enhances its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy Ropinirole Hydrochloride involves several key steps:
Starting Material: The synthesis begins with the preparation of 3-methoxyindole.
Alkylation: The indole derivative undergoes alkylation with 2-(di-n-propylamino)ethyl chloride under basic conditions to form the intermediate.
Cyclization: The intermediate is then cyclized to form the indolinone structure.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: For large-scale production, the process is optimized to ensure high yield and purity. This involves:
Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to maximize product formation.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy Ropinirole Hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The methoxy group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Halogenating agents like bromine or chlorine for substitution reactions.
Major Products:
Oxidation Products: N-oxides.
Reduction Products: Parent amine.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
3-Methoxy Ropinirole Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on dopamine receptors and its potential neuroprotective properties.
Medicine: Investigated for its therapeutic potential in treating neurological disorders such as Parkinson’s disease and Restless Legs Syndrome.
Industry: Utilized in the development of pharmaceuticals and as a reference material in quality control .
Mechanism of Action
The mechanism of action of 3-Methoxy Ropinirole Hydrochloride involves its interaction with dopamine receptors. It has a high affinity for D2 and D3 dopamine receptors, where it acts as an agonist. This interaction stimulates the postsynaptic dopamine receptors in the brain, mimicking the effects of dopamine and alleviating symptoms of dopamine deficiency disorders .
Comparison with Similar Compounds
Ropinirole: The parent compound, used for similar therapeutic purposes.
Pramipexole: Another non-ergoline dopamine agonist with similar applications.
Rotigotine: A dopamine agonist used in transdermal patches for Parkinson’s disease.
Uniqueness: 3-Methoxy Ropinirole Hydrochloride is unique due to the presence of the methoxy group, which enhances its pharmacokinetic properties and potentially its efficacy and safety profile compared to its analogs .
Properties
Molecular Formula |
C17H27ClN2O2 |
|---|---|
Molecular Weight |
326.9 g/mol |
IUPAC Name |
4-[2-(dipropylamino)ethyl]-3-methoxy-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-4-10-19(11-5-2)12-9-13-7-6-8-14-15(13)16(21-3)17(20)18-14;/h6-8,16H,4-5,9-12H2,1-3H3,(H,18,20);1H |
InChI Key |
KEPXVQGMHOPXTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=C2C(C(=O)NC2=CC=C1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


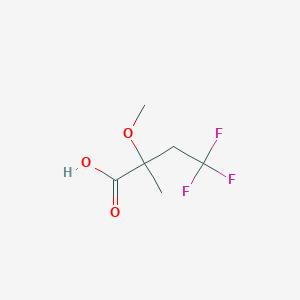
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)

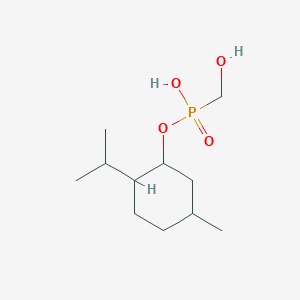
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid](/img/structure/B13433084.png)
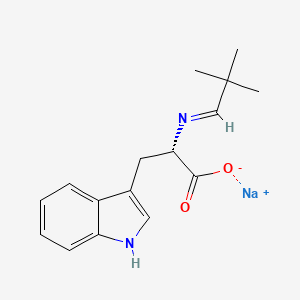
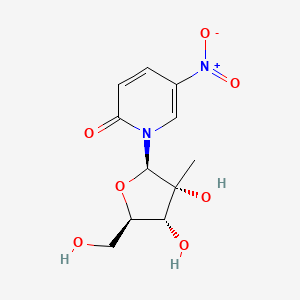
![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
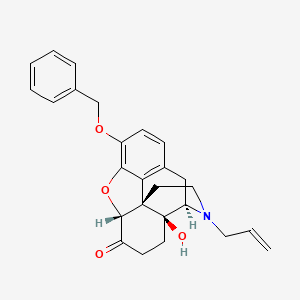
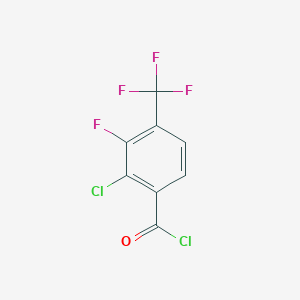
![((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)](/img/structure/B13433120.png)
